5-(Z-Amino)-1-pentanol

Catalog No.
S758254
CAS No.
87905-98-4
M.F
C13H19NO3
M. Wt
237.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Z-Amino)-1-pentanol

CAS Number

87905-98-4

Product Name

5-(Z-Amino)-1-pentanol

IUPAC Name

benzyl N-(5-hydroxypentyl)carbamate

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

InChI

InChI=1S/C13H19NO3/c15-10-6-2-5-9-14-13(16)17-11-12-7-3-1-4-8-12/h1,3-4,7-8,15H,2,5-6,9-11H2,(H,14,16)

InChI Key

TYIYHFWLYLHCHY-UHFFFAOYSA-N

SMILES

Array

Synonyms

N-(5-Hydroxypentyl)-carbamic Acid Phenylmethyl Ester; 5-[(Benzyloxycarbonyl)amino]-1-pentanol; N-Benzyloxycarbonyl-5-aminopentanol

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCO

The exact mass of the compound Benzyl N-(5-hydroxypentyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-(Z-Amino)-1-pentanol, also known as Benzyl (5-hydroxypentyl)carbamate, is an orthogonally protected bifunctional linker featuring a carboxybenzyl (Cbz/Z) protected primary amine and a reactive primary alcohol. This structural arrangement makes it a critical building block in the synthesis of PROTACs, complex oligosaccharides, and siderophore mimetics. The Cbz group provides robust stability against basic and mildly acidic conditions, while the primary alcohol remains available for glycosylation, oxidation, or conversion into a leaving group. Its inherent UV activity also facilitates downstream chromatographic purification, making it a preferred precursor for high-value bioconjugation and medicinal chemistry workflows[1].

Substituting 5-(Z-Amino)-1-pentanol with its unprotected counterpart (5-amino-1-pentanol) or the Boc-protected analog (N-Boc-5-amino-1-pentanol) often leads to synthetic failure in complex molecule assembly. Unprotected 5-amino-1-pentanol suffers from uncontrolled side reactions at the amine terminus during glycosylation or esterification, and it lacks a UV-active chromophore, severely complicating HPLC purification[1]. Conversely, while N-Boc-5-amino-1-pentanol provides amine protection, its removal requires strong acids (e.g., trifluoroacetic acid), which can trigger rapid hydrolysis or degradation of acid-sensitive target molecules such as delicate glycosidic linkages or acyl-adenylate mimics. The Cbz group uniquely circumvents these issues by enabling mild, orthogonal deprotection via catalytic hydrogenolysis (Pd/C, H2), preserving the integrity of fragile molecular architectures [2].

Prevention of Acid-Mediated Target Degradation via Orthogonal Hydrogenolysis

In the synthesis of complex acyl-adenylate mimics (e.g., HSC-AMS), the choice of amine protecting group on the pentanol linker is critical for final product stability. Research demonstrates that utilizing an N-Boc protecting group leads to rapid hydrolysis and degradation of the target molecule during the strong acid deprotection step. By contrast, utilizing 5-(Z-Amino)-1-pentanol allows for global deprotection via Pd/C-catalyzed hydrogenolysis under mild conditions (1 atm H2, MeOH), yielding the final target in 98% yield without the need for further purification [1].

Evidence DimensionFinal deprotection yield and target stability
Target Compound Data98% yield via mild Pd/C hydrogenolysis (no degradation)
Comparator Or BaselineN-Boc analog (Rapid hydrolysis/degradation during strong acid deprotection)
Quantified DifferenceComplete preservation of acid-sensitive target vs. total degradation
ConditionsGlobal deprotection of HSC-AMS siderophore mimic (Pd/C, H2, MeOH vs. strong acid)

Procurement of the Cbz-protected linker is essential for workflows involving acid-sensitive downstream targets that cannot survive Boc deprotection.

Enhanced UV-Detectability for HPLC Purification in Glycan Synthesis

The aminopentyl linker is a standard moiety for glycan immobilization; however, unprotected 5-amino-1-pentanol lacks a chromophore, making reaction monitoring and purification difficult. Utilizing 5-(Z-Amino)-1-pentanol introduces a UV-active benzyl carbamate group. In the synthesis of parasitic O-glycans and mimetics, the incorporation of the Cbz group facilitated efficient separation and purification of complex intermediates via UV-based HPLC, which is otherwise impossible with aliphatic, non-chromophoric linkers [1].

Evidence DimensionChromatographic detectability
Target Compound DataUV-active (enables direct HPLC-UV monitoring and purification)
Comparator Or BaselineUnprotected 5-amino-1-pentanol (UV-inactive, requires complex derivatization or alternative detection)
Quantified DifferenceDirect UV tracking vs. blind/indirect purification
ConditionsHPLC-UV purification of O-glycan core intermediates

Selecting the Cbz-protected variant significantly streamlines analytical tracking and purification workflows in complex carbohydrate synthesis.

High-Yield Compatibility in Continuous-Flow Gold-Catalyzed Glycosylations

5-(Z-Amino)-1-pentanol demonstrates excellent reactivity as a nucleophile in advanced continuous-flow glycosylation protocols. When reacted with glycosyl o-hexynyl-benzoate donors using a PPh3AuOTf catalyst (13 mol %) in a continuous flow reactor (20 min residence time, 40 °C), 5-(Z-Amino)-1-pentanol yielded the desired β-glycosides in high yields (71%–87%). This performance highlights its superior processability and compatibility with modern flow-chemistry techniques compared to unoptimized or sterically hindered linker alternatives like hexenol-linkers, which proved irreproducible under identical conditions [1].

Evidence DimensionGlycosylation yield in continuous flow
Target Compound Data71%–87% yield of β-glycosides
Comparator Or BaselineHexenol-linker (Irreproducible/failed coupling)
Quantified DifferenceConsistent 71-87% yield vs. irreproducible reaction
ConditionsPPh3AuOTf-catalyzed glycosylation in a 5 mL PFA coil continuous flow reactor (40 °C, 20 min)

Validates the compound as a highly reliable, flow-chemistry-compatible linker for automated or scalable glycan assembly.

Synthesis of Acid-Sensitive Siderophore and PROTAC Mimetics

In workflows where the final molecule contains delicate amide, ester, or glycosidic bonds, this compound is preferred over Boc-protected analogs. Its ability to undergo mild hydrogenolysis prevents the target degradation typically caused by the harsh acidic conditions required for Boc removal, ensuring high final yields of complex mimetics[1].

Automated Glycan Assembly (AGA) and Glycan Immobilization

5-(Z-Amino)-1-pentanol is an optimal linker for synthesizing stereochemically pure oligosaccharides. The Cbz group allows for UV-guided HPLC purification, while the resulting aminopentyl chain (post-deprotection) facilitates direct conjugation to microarrays or carrier proteins for immunological screening [2].

Continuous-Flow Catalytic Glycosylations

Due to its excellent nucleophilicity and solubility profile, 5-(Z-Amino)-1-pentanol is an ideal substrate for modern continuous-flow microreactor systems, enabling the high-yield, scalable production of β-glycosides via gold(I) catalysis without the reproducibility issues seen with alternative aliphatic linkers [3].

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

237.13649347 Da

Monoisotopic Mass

237.13649347 Da

Heavy Atom Count

17

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Amino-N-benzyloxycarbonylpentanol

Dates

Last modified: 08-15-2023

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